Pd(II) Extraction Efficiency: n-Octyldiethylenetriamine Delivers 22- to 53-Fold Higher Distribution Coefficient Than Monoamines and Diamines
In head-to-head distribution-coefficient measurements for PdCl₄²⁻ ionic associates on a styrene-divinylbenzene copolymer (SSPS) sorbent under standardized conditions (1 M HCl, 5×10⁻³ M reagent, 20 mg sorbent, 50 mL volume, 1 h contact), n-octyldiethylenetriamine (C₈H₁₇N(CH₂CH₂NH₂)₂, the free base of the target acetate) achieved a distribution coefficient (Kd) of 8,000 [1]. This value is 21.9-fold higher than that of the primary monoamine n-octylamine (C₈H₁₇NH₂; Kd = 365), 53.3-fold higher than that of 1,6-hexamethylenediamine (NH₂(CH₂)₆NH₂; Kd = 150), and approximately 2.1-fold higher than that of the n-decyl analog C₁₀H₂₁N(CH₂CH₂NH₂)₂ (Kd = 3,900). The reagent containing a diethylenetriamine moiety was explicitly noted to be essentially more effective than monoamines for Pd recovery [1][2]. This superiority is attributed to the formation of more hydrophobic ionic associates through binding of a polycharged metal complex with a polycharged protonated reagent molecule [1].
| Evidence Dimension | Distribution coefficient (Kd) of PdCl₄²⁻ ionic associates on SSPS sorbent |
|---|---|
| Target Compound Data | n-Octyldiethylenetriamine: Kd = 8,000 (on SSPS) |
| Comparator Or Baseline | n-Octylamine: Kd = 365; 1,6-Hexamethylenediamine: Kd = 150; n-Decyldiethylenetriamine: Kd = 3,900; n-Dodecyldiethylenetriamine: Kd = 4,000 |
| Quantified Difference | 21.9× vs octylamine; 53.3× vs hexamethylenediamine; 2.1× vs decyl analog |
| Conditions | SSPS sorbent; 1 M HCl; CPd = 2 mg mL⁻¹; Creagent = 5×10⁻³ M; msorbent = 20 mg; V = 50 mL; contact time 1 h; RSD ≤ 3% (n = 3) |
Why This Matters
For procurement of an extraction reagent, the 8,000 Kd value translates to quantitative Pd recovery under dynamic flow conditions at low reagent concentrations, enabling on-line preconcentration systems that are not feasible with the lower-Kd monoamine or diamine alternatives.
- [1] Bogacheva, L.V., Kovalev, I.A., Tsysin, G.I., Formanovsky, A.A. & Zolotov, Y.A. (1998). On-line sorption preconcentration and FIA-FAAS determination of palladium and platinum in solution. Mendeleev Communications, 8(5), 171–173. Table 1: Distribution coefficients of PdCl₄²⁻ ionic associates with amino reagents on reversed-phase sorbents. View Source
- [2] Kovalev, I.A., Bogacheva, L.V., Tsysin, G.I., Formanovsky, A.A. & Zolotov, Y.A. (1998). FIA-FAAS system including on-line solid phase extraction for the determination of palladium, platinum and rhodium in alloys and ores. Talanta, 47(4), 915–927. View Source
